REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][S:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])([O-])=O.[H][H]>C(O)C.[Ni]>[NH2:1][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][S:7][CH2:8][C:9]([O:11][CH3:12])=[O:10]
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Name
|
|
Quantity
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24.4 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(CSCC(=O)OC)C=CC=C1
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was hydrogenated at room temperature
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CSCC(=O)OC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |